Sarglaroids F

Inflammasome NLRP3 IL-1β

Inflammasome researchers often encounter cytotoxicity that confounds IL-1β readouts. Sarglaroids F (compound 6) is a lindenane sesquiterpenoid dimer that specifically inhibits NLRP3 inflammasome activation by disrupting K+ efflux and reducing cleaved Caspase-1 (p20), without RAW264.7 cytotoxicity at functional concentrations. • Unique mechanism: targets NLRP3/IL-1β axis, distinct from NO-inhibiting analogs (compounds 1, 13). • Non-cytotoxic profile enables clean dissection of anti-inflammatory signaling. • Ideal for gout, type 2 diabetes, and neurodegeneration models. Reliable research supply.

Molecular Formula C38H44O12
Molecular Weight 692.7 g/mol
Cat. No. B12390391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarglaroids F
Molecular FormulaC38H44O12
Molecular Weight692.7 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3C(C6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)O)COC(=O)C)C)O
InChIInChI=1S/C38H44O12/c1-8-14(2)32(43)49-13-37(46)22-10-21(22)35(5)23(37)11-20-18(12-48-16(4)39)34(45)50-38(20)27-24(15(3)33(44)47-7)29(41)31(42)36(6)19-9-17(19)25(26(27)36)28(40)30(35)38/h8,17,19,21-23,27-28,30-31,40,42,46H,9-13H2,1-7H3/b14-8+,24-15-/t17-,19+,21+,22-,23+,27-,28-,30-,31-,35-,36-,37-,38+/m0/s1
InChIKeyMBHBGSJWPJCPCJ-RAKJYXNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sarglaroids F: NLRP3 Inflammasome Modulator


Sarglaroids F (compound 6) is a lindenane sesquiterpenoid dimer isolated from the roots of Sarcandra glabra (grass coral) [1]. It is distinguished by its capacity to inhibit LPS/ATP-induced IL-1β release in RAW264.7 murine macrophages without exhibiting cytotoxicity to these cells [2]. Its primary mechanism of action involves the inactivation of the NLRP3 inflammasome by disrupting K+ efflux and reducing cleaved Caspase-1 (p20) levels [3].

NLRP3/IL-1β pathway inhibition study context
Non-cytotoxic macrophage assay context for anti-inflammatory endpoint interpretation
Lindenane dimer SAR comparator studies

Sarglaroids F vs. Generic NLRP3 Inhibitors


Substitution of Sarglaroids F with other lindenane dimers (e.g., Sarglaroid A or known analogs 1 and 13) or generic NLRP3 inhibitors is scientifically unsound. While compounds 1 and 13 demonstrate potent inhibition of NO production (IC50 values of 19.8 ± 1.06 μM and 10.7 ± 0.25 μM, respectively), they do not share the same mechanism of action [1]. Sarglaroids F specifically targets the NLRP3 inflammasome activation pathway by modulating K+ efflux, a distinct and verifiable differentiation point [2]. Furthermore, its confirmed lack of cytotoxicity against RAW264.7 cells at functional concentrations is not a universal trait among structurally similar lindenane dimers, where other members exhibit anti-proliferative activity against cancer cell lines [3].

Mechanism divergence NO-inhibitory analogs (compounds 1,13) target a different pathway; NLRP3-specific K+ efflux modulation may not transfer.
Cytotoxicity profile mismatch Other lindenane dimers show anti-proliferative activity; non-cytotoxic response is not guaranteed across analogs.
Generic NLRP3 inhibitor substitution Mechanism-dependent effects on Caspase-1 and IL-1β may differ; direct replacement requires validation.

Sarglaroids F: Key Differentiators


NLRP3 Inflammasome Inhibition Specificity

Sarglaroids F (compound 6) demonstrates a distinct mechanism of action compared to its closest analogs, compounds 1 and 13. It significantly inhibits LPS/ATP-induced IL-1β release by inactivating the NLRP3 inflammasome, a process dependent on affecting K+ efflux [1]. In contrast, compounds 1 and 13 potently inhibit NO production, with IC50 values of 19.8 ± 1.06 μM and 10.7 ± 0.25 μM respectively, but their effect on the NLRP3 pathway is not documented [2].

NLRP3 Inhibition Specificity
Head-to-head
Targets NLRP3/IL-1β via K+ efflux; Compounds 1/13 inhibit NO (IC50 19.8/10.7 μM)
Supports NLRP3-specific pathway studies
Mechanism differs from NO pathway modulators
Inflammasome NLRP3 IL-1β Immunology

Non-Cytotoxic Profile in Macrophages

In a comparative biological evaluation within the same study, Sarglaroids F exhibited no cytotoxicity to RAW264.7 cells at its functional anti-inflammatory concentration [1]. This is in direct contrast to other compounds isolated from the same source. Specifically, compounds 2 and 3 demonstrated anti-proliferative activity, inhibiting the growth of MCF-7 and MDA-MB-231 cancer cell lines with IC50 values ranging from 5.4 to 10.2 μM [2]. This difference in cellular response highlights a key differential attribute.

Non-Cytotoxic Profile
Head-to-head
No cytotoxicity in RAW264.7 cells; Compounds 2/3 anti-proliferative IC50 5.4–10.2 μM (MCF-7/MDA-MB-231)
Supports pure anti-inflammatory endpoint interpretation
Different cell lines and endpoints
Cytotoxicity RAW264.7 Anti-inflammatory Safety Profile

High Purity for Reproducible Research

Sarglaroids F is commercially available with a specified purity of ≥98%, as confirmed by multiple reputable vendors . This high level of purity is essential for minimizing variability in biological assays, ensuring that observed anti-inflammatory effects are attributable to the target compound and not to impurities or degradation products.

High Purity
Data to verify
Reported purity ≥98% (HPLC)
Supports lot consistency review; independent QC recommended
Vendor specification; no independent source
Purity Quality Control Reproducibility Procurement

Sarglaroids F: Research Applications


NLRP3 Inflammasome Pathway Research

Sarglaroids F is the compound of choice for studies focused on the NLRP3 inflammasome's role in inflammatory diseases. Its demonstrated ability to inhibit LPS/ATP-induced IL-1β release by modulating K+ efflux provides a specific tool for dissecting this pathway [1]. This makes it highly valuable in research on gout, type 2 diabetes, and neurodegenerative disorders where aberrant NLRP3 activation is implicated.

Macrophage Anti-Inflammatory Signaling

Given its confirmed lack of cytotoxicity to RAW264.7 murine macrophages at functional doses, Sarglaroids F is an ideal candidate for isolating and studying pure anti-inflammatory signaling events within these innate immune cells [2]. It can be used to examine downstream effects on cytokine cascades without the confounding variable of compound-induced cell death.

SAR Studies Control

Within the family of lindenane sesquiterpenoid dimers from Sarcandra glabra, Sarglaroids F provides a unique functional reference point. While analogs like compounds 1 and 13 target NO production and compounds 2 and 3 exhibit anti-proliferative activity, Sarglaroids F specifically targets the NLRP3/IL-1β axis [3]. This allows for systematic SAR studies to map the structural features responsible for this divergent biological activity.

Application
Selection Property
Validation Focus
NLRP3 inflammasome pathway studies
NLRP3/IL-1β pathway specificity
K+ efflux / Caspase-1 endpoint review
Macrophage anti-inflammatory signaling research
Non-cytotoxic profile in macrophages
Cell-viability exclusion assays
Lindenane dimer SAR comparator studies
Divergent mechanism from NO pathway analogs
NLRP3 vs. NO pathway activity mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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